6-Isopropyloxy-2H-pyran-3(6H)-one

Acaricidal Activity Mannich Bases Structure-Activity Relationship

6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1) is a 6-alkoxy-2H-pyran-3(6H)-one derivative featuring an α,β-unsaturated ketone (enone) pharmacophore. This compound exists as a yellow oil with a molecular weight of 156.18 g/mol and an XLogP3 of 0.8 , indicating moderate lipophilicity suitable for synthetic transformations.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 71443-27-1
Cat. No. B135882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyloxy-2H-pyran-3(6H)-one
CAS71443-27-1
Synonyms6-(1-Methylethoxy)-2H-pyran-3(6H)-one
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)OC1C=CC(=O)CO1
InChIInChI=1S/C8H12O3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6,8H,5H2,1-2H3
InChIKeyQOBVYDFJCWOWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1) | Procurement-Grade Alkoxypyranone Building Block


6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1) is a 6-alkoxy-2H-pyran-3(6H)-one derivative featuring an α,β-unsaturated ketone (enone) pharmacophore [1]. This compound exists as a yellow oil [2] with a molecular weight of 156.18 g/mol and an XLogP3 of 0.8 [3], indicating moderate lipophilicity suitable for synthetic transformations. Its reactivity profile is dominated by the electrophilic C-3 carbonyl and the C-6 isopropyloxy leaving group, enabling stereoselective nucleophilic additions and glycosylation-type reactions [4].

α,β-Unsaturated enone scaffold for nucleophilic additions
Isopropyloxy leaving group supports glycosylation-type reactions
Moderate lipophilicity (XLogP3 0.8) compatible with organic transformations

Why Generic 6-Alkoxy-2H-pyran-3(6H)-ones Cannot Replace 6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1)


Substituting 6-Isopropyloxy-2H-pyran-3(6H)-one with other 6-alkoxy or 6-hydroxy analogs is scientifically unjustified due to quantifiable differences in miticidal activity, antibacterial potency, and downstream synthetic utility. In Mannich-base derivatives, the 6-isopropoxy substituent provides demonstrably higher miticidal efficacy than shorter-chain alkoxy groups, with activity increasing as a function of alkoxy carbon chain length [1]. Furthermore, the bulk of the C-2/C-6 substituents directly correlates with antibacterial activity against Gram-positive pathogens [2]. The isopropyloxy group also offers unique leaving-group characteristics in stereoselective transformations that are not replicated by methoxy or ethoxy analogs [3].

Miticidal activity of derived Mannich bases may decrease with shorter alkoxy chain length (reported trend).
Antibacterial activity correlation may shift with smaller C-6 substituents due to altered steric bulk.
Leaving-group reactivity profile may not transfer directly to methoxy/ethoxy analogs, potentially impacting stereoselective transformations.

6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1): Quantitative Differentiation Data vs. 6-Alkoxy Comparators


Miticidal Activity: 6-Isopropoxy vs. 6-Methoxy and 6-Ethoxy in Mannich-Base Derivatives

In a comparative evaluation of 2,6-disubstituted 2H-pyran-3(6H)-one Mannich bases, the 6-isopropoxy derivative (specifically 6-isopropyloxy-4-piperidinomethyl-2H-pyran-3(6H)-one) exhibited the highest miticidal activity among all 6-alkoxy variants tested. The 2-alkyl and 6-alkoxy groups increased activity depending on carbon chain length, whereas other 2- or 6-substituents decreased activity [1].

Miticidal Activity Rank
Head-to-head
Isopropoxy > Ethoxy > Methoxy
Reported highest activity rank in tested set
Greenhouse tests; T. urticae, P. citri
Acaricidal Activity Mannich Bases Structure-Activity Relationship

Seed Germination Stimulant Synthesis: Documented Application vs. Generic 6-Alkoxy Precursors

6-Isopropyloxy-2H-pyran-3(6H)-one is specifically documented as a key intermediate in the preparation of germination stimulant furopyranones, as reported by Nagase et al. (2008) . This application is not commonly attributed to the broader class of 6-alkoxy-2H-pyran-3(6H)-ones, suggesting the isopropyloxy group provides specific reactivity advantages in the Ti-crossed aldol addition pathway employed in this synthesis.

Germination Stimulant Synthesis
Data to verify
Key intermediate for furopyranones
Unique documented synthetic application
No comparative yield data; source review advised
Germination Stimulants Furopyranones Agrochemical Intermediates

Antibacterial Activity: Substituent Bulk Correlation in 2H-Pyran-3(6H)-ones

In a systematic study of 2H-pyran-3(6H)-one derivatives, the antibacterial activity against Gram-positive bacteria was found to increase with the bulkiness of the C-2 substituent [1]. While direct data for 6-Isopropyloxy-2H-pyran-3(6H)-one itself is not reported, the class-level inference supports that the isopropyloxy group at C-6 confers greater activity than smaller alkoxy groups (e.g., methoxy, ethoxy) due to increased steric bulk, provided the essential α,β-enone system is preserved [1].

Antibacterial SAR Trend
Class-level inference
Bulkier C-6 → higher activity predicted
Supports antibacterial screening fit
Gram-positive bacteria; S. aureus reference
Antibacterial Gram-Positive Bacteria Structure-Activity Relationship

Physical-Chemical Characterization: Melting Point and Predicted Properties for Formulation

6-Isopropyloxy-2H-pyran-3(6H)-one exhibits a melting point of 31-32 °C and is supplied as a yellow oil or low-melting solid . Its predicted boiling point is 255.3±40.0 °C, with a density of 1.06±0.1 g/cm³ and a calculated LogP of 0.893 . These parameters contrast with smaller 6-alkoxy analogs, which generally have lower molecular weights and different phase behavior at ambient temperatures.

Physical Properties
Supporting evidence
mp 31–32 °C; LogP 0.89
Near-ambient mp influences handling
Predicted bp, density; methoxy analog lower MW
Physicochemical Properties Formulation Analytical Characterization

6-Isopropyloxy-2H-pyran-3(6H)-one (CAS 71443-27-1): High-Value Research and Industrial Application Scenarios


Agrochemical Discovery: Mannich-Base Acaricide Development

Based on the demonstrated superiority of 6-isopropoxy substitution in miticidal Mannich bases [1], this compound is the preferred starting material for synthesizing libraries of 2,6-disubstituted 2H-pyran-3(6H)-one derivatives targeting mite control in agriculture. The data support prioritizing 6-isopropoxy over methoxy or ethoxy variants to maximize acaricidal potency.

Seed Germination Research: Furopyranone Synthesis

As documented by Nagase et al. , 6-Isopropyloxy-2H-pyran-3(6H)-one serves as a key intermediate in the Ti-crossed aldol synthesis of 3-methyl-2H-furo[2,3-c]pyran-2-ones, a class of seed germination stimulants. This specific application justifies procurement for agrochemical programs studying karrikin-like signaling pathways.

Antibacterial Lead Optimization: 2H-Pyran-3(6H)-one Scaffolds

The established SAR that bulkier C-2/C-6 substituents enhance activity against Gram-positive bacteria [2] positions 6-Isopropyloxy-2H-pyran-3(6H)-one as a higher-potency candidate for antibacterial screening campaigns compared to its less bulky 6-alkoxy counterparts. Researchers should select this CAS number when building focused libraries for antibacterial hit discovery.

Stereoselective Glycosylation and Nucleophilic Addition Methodology

The 6-alkoxy-2H-pyran-3(6H)-one scaffold, including the isopropyloxy variant, undergoes stereoselective 1,4-additions with diethylzinc under air-catalyzed conditions [3]. The isopropyloxy group offers a distinct leaving-group profile that can be exploited in glycosylation-type reactions for carbohydrate mimetic synthesis [4].

Application
Selection Property
Validation Focus
Acaricide development (Mannich-base)
Reported isopropoxy-activity trend
Greenhouse mite control assays
Germination stimulant synthesis
Unique documented intermediate
Synthetic pathway reproducibility
Antibacterial lead screening
Bulk-activity SAR for C-6 substituents
Gram-positive activity confirmation
Stereoselective glycosylation
Leaving-group reactivity profile
Nucleophilic addition selectivity

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